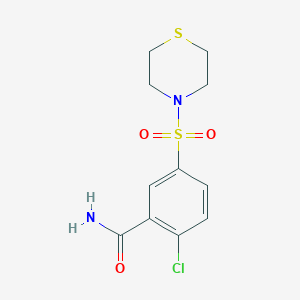![molecular formula C19H26F2N4O B6022192 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6022192.png)
2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol, also known as DFPPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用机制
The exact mechanism of action of 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, this compound has been shown to have a high affinity for a range of other receptor targets, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on dopamine and serotonin signaling. Additionally, this compound has been shown to have effects on the regulation of the HPA axis, which is involved in the regulation of stress and mood.
实验室实验的优点和局限性
One of the main advantages of using 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol in lab experiments is its high affinity for a range of receptor targets, which makes it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the underlying mechanisms of mood disorders and other physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate data interpretation and make it difficult to draw clear conclusions from experimental results.
未来方向
There are a number of potential future directions for research on 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol, including further studies of its mechanism of action and its potential use as a ligand for G protein-coupled receptors. Additionally, this compound could be studied further for its potential use in the development of new treatments for mood disorders and other physiological conditions. Finally, future research could focus on developing more selective compounds based on the structure of this compound, in order to reduce off-target effects and improve the specificity of experimental results.
合成方法
The synthesis of 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol involves a multi-step process that begins with the reaction of 3,4-difluorobenzyl chloride with 1-(2-hydroxyethyl)piperazine. This reaction produces 1-(3,4-difluorobenzyl)-4-(2-hydroxyethyl)piperazine, which is then reacted with 1-(1H-pyrazol-1-yl)propan-2-ol to yield this compound.
科学研究应用
2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the development of new treatments for mood disorders. In pharmacology, this compound has been studied for its potential use as a ligand for G protein-coupled receptors, which are involved in a range of physiological processes. Additionally, this compound has been studied for its potential use as a tool for drug discovery, as it has been shown to have a high affinity for a range of receptor targets.
属性
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-(3-pyrazol-1-ylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N4O/c20-18-4-3-16(13-19(18)21)14-24-11-10-23(15-17(24)5-12-26)7-2-9-25-8-1-6-22-25/h1,3-4,6,8,13,17,26H,2,5,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMCEOIUDREEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCN2C=CC=N2)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6022111.png)
amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6022117.png)
![1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6022122.png)

![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6022147.png)

![N-(3,5-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6022171.png)
![3-fluoro-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6022173.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B6022194.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-vinylbenzamide](/img/structure/B6022202.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide](/img/structure/B6022209.png)